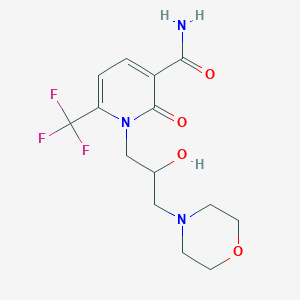
3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide, also known as DF-4, is a synthetic compound that has been used in scientific research for its potential pharmacological properties. This compound belongs to the class of piperidine derivatives and has been found to have potential therapeutic applications in various fields of medicine.
Wirkmechanismus
The exact mechanism of action of 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide is not fully understood, but it is believed to act on various receptors in the body, including the dopamine and serotonin receptors. 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been found to have a high affinity for these receptors, which could explain its potential therapeutic properties in various fields of medicine.
Biochemical and Physiological Effects:
3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been found to have various biochemical and physiological effects in the body. In neuroscience, 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been found to improve cognitive function and protect against neurodegeneration. In oncology, 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. In immunology, 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been found to modulate the immune system, which could be useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has several advantages for lab experiments, including its high purity and specificity for certain receptors. However, there are also limitations to its use, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide. In neuroscience, further research could focus on the potential use of 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide as a treatment for neurodegenerative diseases. In oncology, further research could focus on the potential use of 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide as a cancer treatment. In immunology, further research could focus on the potential use of 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide as an immunomodulator. Additionally, further research could focus on the development of new synthesis methods for 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide that could improve its purity and yield.
In conclusion, 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic compound that has potential therapeutic applications in various fields of medicine. Its synthesis method has been optimized to produce high yields of 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide with high purity. 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been found to have potential as a treatment for neurodegenerative diseases, cancer, and autoimmune diseases. Its exact mechanism of action is not fully understood, but it is believed to act on various receptors in the body. 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has several advantages for lab experiments, including its high purity and specificity for certain receptors, but there are also limitations to its use. Future research could focus on the potential therapeutic applications of 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide and the development of new synthesis methods.
Synthesemethoden
3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide is synthesized through a multistep process that involves the reaction of 4-fluorophenylpiperidine with 1,3-dioxolane-2-one in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been optimized to produce high yields of 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide with high purity.
Wissenschaftliche Forschungsanwendungen
3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been studied for its potential therapeutic properties in various fields of medicine, including neuroscience, oncology, and immunology. In neuroscience, 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been studied for its potential as a cancer treatment due to its ability to inhibit the growth of cancer cells. In immunology, 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been found to have potential as an immunomodulator, which could be useful in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c16-12-3-5-13(6-4-12)17-15(19)18-7-1-2-11(10-18)14-20-8-9-21-14/h3-6,11,14H,1-2,7-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHACWECGGRZELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)F)C3OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-(2-ethyl-1-benzofuran-3-yl)prop-2-en-1-one](/img/structure/B7572059.png)
![1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)
![1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572085.png)


![[3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea](/img/structure/B7572104.png)


![Methyl 2-[(5-ethyl-4-methylthiophene-2-carbonyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572134.png)
![2-[cyclopropanecarbonyl(methyl)amino]-N-(2-oxo-1H-pyridin-3-yl)benzamide](/img/structure/B7572147.png)
![4-bromo-N-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7572150.png)
